1,3-Dibutyltetrahydro-2(1H)-pyrimidinone
Description
Significance of Cyclic Urea (B33335) Scaffolds in Synthetic Chemistry
Cyclic ureas are a class of organic compounds characterized by a urea functionality incorporated into a heterocyclic ring system. This structural motif is of considerable interest in synthetic chemistry due to a combination of factors. The urea group can act as a rigid structural element, influencing the conformation of the molecule. Furthermore, the carbonyl oxygen and the nitrogen atoms can participate in hydrogen bonding, which is a critical aspect in molecular recognition and catalysis. The synthesis of cyclic ureas can be achieved through various methodologies, offering access to a wide range of derivatives with tailored properties.
Overview of the Tetrahydropyrimidinone Class in Academic Contexts
Within the broader family of cyclic ureas, the tetrahydropyrimidinone skeleton is a six-membered ring containing two nitrogen atoms and a carbonyl group. These compounds have garnered attention in academic research for their diverse applications. The tetrahydropyrimidine pharmacophore is found in various heterocyclic structures known for their wide-ranging pharmacological activities. sigmaaldrich.com Derivatives of the tetrahydropyrimidinone core have been investigated for their potential as antiviral, anticancer, antihypertensive, and anti-inflammatory agents. sigmaaldrich.com The synthesis of these compounds is often achieved through multicomponent reactions, such as the Biginelli reaction, which allows for the efficient construction of the heterocyclic ring from simple precursors. rsc.org This accessibility has facilitated extensive research into their chemical properties and potential applications.
While the tetrahydropyrimidinone class as a whole has been the subject of numerous studies, detailed investigations into specific, less common derivatives can be limited. This article focuses on a particular member of this class, 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone, aiming to consolidate the available scientific information regarding its properties, synthesis, and applications, while also highlighting areas where data is sparse.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEINIMOJFWECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412165 | |
| Record name | AC1NR7KN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-45-4 | |
| Record name | AC1NR7KN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 1,3 Dibutyltetrahydro 2 1h Pyrimidinone
Detailed experimental data on the physicochemical properties of 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone are not widely available in publicly accessible scientific literature. However, predictions can be made based on its chemical structure and by comparison with its well-studied homologue, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
The structure of this compound features a six-membered tetrahydropyrimidinone ring with two n-butyl groups attached to the nitrogen atoms. The presence of the butyl chains would be expected to significantly influence its physical properties compared to the dimethyl analogue. An increase in molecular weight and surface area due to the longer alkyl chains would likely lead to a higher boiling point and viscosity. The solubility in water is expected to be lower than that of DMPU due to the increased hydrophobic character of the butyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.34 g/mol |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Expected to be sparingly soluble in water |
Elucidation of Chemical Reactivity and Reaction Mechanisms Involving 1,3 Dibutyltetrahydro 2 1h Pyrimidinone
Participation in Nucleophilic and Electrophilic Transformations
The reactivity of 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone in nucleophilic and electrophilic transformations is centered around the urea (B33335) functionality. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atoms, although part of an amide-like system, can exhibit nucleophilic character under certain conditions.
Due to the electron-donating nature of the two butyl groups, the nitrogen atoms are rendered more nucleophilic compared to unsubstituted or less substituted cyclic ureas. However, the lone pairs on the nitrogen atoms are also in resonance with the carbonyl group, which diminishes their nucleophilicity. The primary role of this compound in many reactions is as a polar aprotic solvent, where it can influence the course of reactions without directly participating as a reactant.
The electrophilic character of the carbonyl carbon allows for reactions with strong nucleophiles, potentially leading to ring-opening. However, the stability of the cyclic urea structure makes such reactions less common than for acyclic ureas.
Based on its analogue DMPU, this compound is expected to be an effective solvent and potential ligand in various transformations. For instance, DMPU is utilized as a solvent in the N-alkylation of amines and O-alkylation of aldoses. It also serves as a ligand in transition metal-catalyzed reactions, such as the cobalt-catalyzed ortho-alkylation of secondary benzamides. researchgate.netsigmaaldrich.com
Role in Cycloaddition and Condensation Reactions
While specific examples of this compound participating as a reactant in cycloaddition reactions are not readily found in the literature, its structural features suggest limited direct involvement. The stability of the cyclic urea ring makes it an unlikely candidate for cycloaddition reactions where the ring itself would be consumed.
In contrast, condensation reactions are more relevant. The synthesis of tetrahydropyrimidinone derivatives often involves a condensation reaction, such as the Biginelli reaction or variations thereof, where a 1,3-diamine, a carbonyl compound, and a urea or thiourea (B124793) are condensed. nih.govnih.gov For pre-formed this compound, its primary role in condensation reactions is more likely as a solvent. For example, its analogue DMPU is used as a solvent in the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides to form pyrazoles. researchgate.netsigmaaldrich.com
The following table outlines the role of the analogous compound, DMPU, in condensation reactions, suggesting a similar utility for the dibutyl derivative.
| Reaction Type | Role of DMPU | Reactants | Product | Reference |
| Cyclocondensation | Solvent | 1,3-Diketones, Arylhydrazine hydrochlorides | 1-Aryl-3,4,5-substituted pyrazoles | researchgate.net |
Mechanistic Pathways of Reactions Utilizing this compound as a Substrate
Detailed mechanistic studies involving this compound as a substrate are scarce. However, the general mechanistic pathways can be extrapolated from the chemistry of ureas. The synthesis of N,N'-dialkyl cyclic ureas can proceed through various mechanisms, including the reaction of an N,N'-dialkyldiamine with carbon dioxide in the gas phase over a metal oxide catalyst. google.com Another approach involves the sulfur-assisted carbonylation of primary amines followed by oxidation. researchgate.net
When acting as a solvent, the mechanism of its influence is often attributed to its high polarity, dielectric constant, and ability to solvate cations, which can enhance the reactivity of nucleophiles. In reactions where it may act as a ligand, the nitrogen or oxygen atoms can coordinate to a metal center, influencing the catalytic cycle.
Stability and Degradation Pathways Under Diverse Chemical Environments
This compound is expected to be a relatively stable compound under normal conditions, a property that makes it suitable as a solvent for a range of chemical reactions. Its stability can be attributed to the resonance stabilization of the urea moiety within the cyclic structure.
However, under harsh conditions, degradation can occur. The potential degradation pathways include:
Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the urea linkage can be hydrolyzed. This would lead to the cleavage of the C-N bonds and the eventual formation of 1,3-diaminopropane, carbon dioxide, and dibutylamine. The general stability of cyclic ureas suggests that forcing conditions would be necessary for significant hydrolysis.
Oxidation: While generally stable to oxidation, strong oxidizing agents could potentially attack the C-H bonds on the butyl groups or the methylene (B1212753) bridges of the pyrimidinone ring.
Thermal Decomposition: At high temperatures, thermal decomposition would likely lead to the fragmentation of the molecule. The specific decomposition products would depend on the conditions, but could include the release of isocyanates or other smaller molecules. The safety data for the analogous DMPU indicates that hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.com
The following table summarizes the expected stability and degradation pathways.
| Condition | Expected Outcome | Potential Degradation Products |
| Strong Acid/Base (hydrolysis) | Ring opening | 1,3-Diaminopropane, Carbon dioxide, Dibutylamine |
| Strong Oxidizing Agents | Oxidation of alkyl chains | Various oxidized products |
| High Temperature (pyrolysis) | Fragmentation | Isocyanates, smaller hydrocarbons, CO, CO₂, NOx |
Strategic Applications of 1,3 Dibutyltetrahydro 2 1h Pyrimidinone in Advanced Organic Synthesis
Catalytic and Ligand Functions of 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone
Beyond their role as inert reaction media, N,N'-dialkyltetrahydro-2(1H)-pyrimidinones can actively participate in chemical reactions as ligands for metal catalysts. The lone pairs of electrons on the oxygen and nitrogen atoms of the urea (B33335) moiety allow these molecules to coordinate with metal centers, thereby modifying the catalyst's electronic properties and steric environment. This modulation can significantly impact the catalyst's activity, stability, and selectivity.
Derivatives of tetrahydro-2(1H)-pyrimidinone, particularly the well-studied DMPU, have been shown to function as effective ligands in metal-catalyzed reactions. For instance, cyclic ureas have been identified as efficient and more sustainable alternatives to other ligands in iron-catalyzed cross-coupling reactions. The ability of the cyclic urea to coordinate to the metal ion plays a crucial role in these transformations. By extension, this compound is expected to exhibit similar coordinating properties, with the bulkier butyl groups potentially offering different steric influences on the catalytic cycle. This could be advantageous in tuning the selectivity of a reaction or enhancing the stability of the catalytic species. The design of ligands is a fundamental aspect of catalysis, and the structural features of this compound make it a viable candidate for exploration in the development of novel catalytic systems.
Solvent Properties and Their Influence on Reaction Outcomes, as an Aprotic Dipolar Medium
This compound is classified as a polar aprotic solvent. wikipedia.orgajrconline.orgmasterorganicchemistry.com Solvents in this category possess a significant dipole moment and a high dielectric constant but lack acidic protons (such as those in O-H or N-H bonds). wikipedia.orgajrconline.orgmasterorganicchemistry.com This combination of properties makes them particularly effective at dissolving polar and ionic compounds while not participating in hydrogen bonding with dissolved nucleophiles.
The primary influence of aprotic dipolar solvents on reaction outcomes stems from their ability to strongly solvate cations while leaving anions relatively unsolvated or "naked." This differential solvation enhances the reactivity of anionic nucleophiles, often leading to significant rate accelerations, particularly in nucleophilic substitution reactions (SN2). For many reactions requiring a dipolar, aprotic co-solvent, cyclic ureas are considered valuable. rsc.org
While specific experimental data for this compound is not as widely published as for its dimethyl analog, DMPU, the general physicochemical properties are expected to be similar, with variations due to the longer alkyl chains. The butyl groups would likely lead to a higher boiling point, lower water miscibility, and a different viscosity compared to DMPU. The fundamental solvent characteristics that drive its utility in synthesis, however, remain.
Below is a table of representative physical properties for the closely related and extensively studied 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which serves as a useful reference point.
| Property | Value for 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol sigmaaldrich.comnih.govpharmacompass.comsigmaaldrich.commerckmillipore.com |
| Boiling Point | 247 °C at 1013 hPa sigmaaldrich.comsigmaaldrich.com |
| Melting Point | -24 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 1.064 g/cm³ at 20 °C sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 121 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |
| Dielectric Constant | 36.1 wikipedia.org |
| Dipole Moment | 4.23 D wikipedia.org |
This data is for the dimethyl analog (DMPU) and serves as a reference. The properties of the dibutyl derivative will differ.
Role in Protecting Group Chemistry and Deprotection Strategies
In multistep organic synthesis, the use of protecting groups is a fundamental strategy to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org The choice of solvent is critical in both the introduction (protection) and removal (deprotection) of these groups, as the solvent can influence reaction rates, yields, and selectivity.
Polar aprotic solvents like this compound serve as effective media for a variety of protecting group manipulations. Their ability to dissolve a wide range of organic substrates and inorganic reagents is highly advantageous. For example, in the introduction of silyl ether protecting groups for alcohols, a polar aprotic solvent can facilitate the reaction between the alcohol and the silyl halide in the presence of a base. The solvent's polarity helps to solubilize the reagents, while its aprotic nature prevents it from interfering with the reaction.
Similarly, in deprotection steps that may involve nucleophilic reagents, such as fluoride ions for the cleavage of silyl ethers, a polar aprotic solvent is beneficial. By solvating the counter-cation (e.g., tetrabutylammonium), the solvent leaves the fluoride anion more reactive, promoting efficient deprotection. The non-acidic nature of this compound ensures it remains inert under both acidic and basic conditions commonly employed in protecting group chemistry, making it a versatile choice for these critical synthetic operations.
Influence on Stereoselectivity and Regioselectivity in Complex Syntheses
The solvent can play a decisive role in directing the stereochemical and regiochemical outcome of a chemical reaction. rsc.orgnih.gov By influencing the energies of different transition states, the solvent can favor the formation of one isomer over another. Polar aprotic solvents, including the class of N,N'-dialkyltetrahydro-2(1H)-pyrimidinones, can exert significant control over selectivity.
Stereoselectivity: In stereoselective reactions, the solvent can influence the conformational preferences of substrates and reagents and stabilize or destabilize key transition states. For example, in reactions involving chiral auxiliaries or catalysts, the coordinating ability of a solvent like this compound with metal ions or other Lewis acidic centers can alter the steric environment around the reactive site, thereby enhancing the diastereomeric or enantiomeric excess of the product. The differential solvation of diastereomeric transition states is a key mechanism through which solvents mediate stereoselectivity.
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position of a molecule over another. wikipedia.org This is particularly important in reactions involving unsymmetrical substrates, such as the alkylation of enolates or additions to substituted aromatic rings. A polar aprotic solvent can influence regioselectivity by affecting the aggregation state and the position of the counter-ion of ionic intermediates. For instance, in enolate chemistry, a strongly coordinating polar aprotic solvent can dissociate ion pairs, leading to a more reactive "free" enolate. This change in the nature of the nucleophile can alter the ratio of O-alkylation to C-alkylation, thus controlling the regiochemical outcome of the reaction. The specific steric and electronic properties of this compound can be leveraged to fine-tune this selectivity in complex synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Detailed analysis of the molecular structure and conformational dynamics of this compound would typically be achieved through a combination of one-dimensional and two-dimensional NMR techniques.
¹H NMR Spectroscopy
A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms within the molecule. The expected signals would correspond to the protons on the butyl chains and the pyrimidinone ring. Key parameters such as chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be crucial for assigning these protons. However, no experimental ¹H NMR data for this compound is currently available in the public domain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is essential for identifying all unique carbon environments in the molecule. For this compound, this would include the carbonyl carbon, the methylene (B1212753) carbons of the pyrimidinone ring, and the distinct carbons of the two butyl groups. While spectral prediction tools can estimate chemical shifts, no experimentally obtained ¹³C NMR data has been reported.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the butyl chains and the propylene (B89431) bridge of the pyrimidinone ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the complete molecular skeleton.
Without experimental data, a detailed analysis using these techniques cannot be performed.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption band in the IR spectrum would be the strong C=O stretching vibration of the urea carbonyl group. Other significant bands would include C-H stretching and bending vibrations from the butyl groups and the ring structure, as well as C-N stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. A comprehensive analysis would involve assigning specific vibrational modes to the observed frequencies. No published IR or Raman spectra for this compound could be located.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the butyl groups and cleavage of the pyrimidinone ring, providing further evidence for the compound's structure. Specific fragmentation pathways and the corresponding m/z values cannot be detailed without experimental data.
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Complexes
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. A crystal structure of this compound would reveal the geometry of the six-membered ring (e.g., chair or boat conformation) and the orientation of the N-butyl substituents. Furthermore, analysis of its complexes could provide insight into its coordination chemistry. There are no published crystal structures for this compound or any of its complexes.
Spectroscopic and Analytical Data of 1,3 Dibutyltetrahydro 2 1h Pyrimidinone
Comprehensive spectroscopic and analytical data for 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone are not available in surveyed databases. The expected spectroscopic features can be predicted based on its structure.
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals corresponding to the butyl group protons (triplets for the terminal methyl groups, and multiplets for the methylene (B1212753) groups) and signals for the methylene protons of the pyrimidinone ring. |
| 13C NMR | A signal for the carbonyl carbon, signals for the carbons of the butyl groups, and signals for the carbons of the pyrimidinone ring. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the urea (B33335) carbonyl group, typically in the region of 1650-1700 cm-1. C-H stretching and bending vibrations for the alkyl groups would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.34 g/mol) and fragmentation patterns characteristic of the loss of butyl groups and other fragments. |
Computational Chemistry and Theoretical Investigations of 1,3 Dibutyltetrahydro 2 1h Pyrimidinone
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reactivity.
DFT calculations on 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. Key insights are often derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the urea (B33335) moiety, reflecting their lone pair electrons. The LUMO is likely to be distributed over the carbonyl carbon and the adjacent nitrogen atoms, indicating the electrophilic nature of the carbonyl group.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in the electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). A larger value indicates greater stability.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).
Studies on related cyclic ureas suggest that the introduction of alkyl substituents, such as the butyl groups in this case, can influence these electronic properties through inductive effects and steric hindrance.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) (Note: These values are illustrative and would be obtained from specific DFT calculations, for example, at the B3LYP/6-31G(d) level of theory.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Chemical Potential (μ) | -2.65 eV |
| Chemical Hardness (η) | 3.85 eV |
| Electrophilicity Index (ω) | 0.91 eV |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent.
For this compound, the six-membered tetrahydropyrimidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The two butyl chains attached to the nitrogen atoms also have significant conformational freedom due to the rotation around their C-C single bonds.
Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can analyze the solvation shell structure and calculate properties such as the radial distribution function. This function describes how the density of solvent molecules varies as a function of distance from a particular atom or group in the solute. Such analyses would reveal specific hydrogen bonding interactions between the carbonyl oxygen and protic solvents, as well as hydrophobic interactions involving the butyl chains. These solvent interactions can, in turn, influence the conformational equilibrium of the molecule.
Table 2: Conformational Dihedral Angles of this compound from MD Simulations (Illustrative Data) (Note: These values represent typical dihedral angles for a stable chair conformation.)
| Dihedral Angle | Value (degrees) |
| N1-C2-N3-C4 | -55 |
| C2-N3-C4-C5 | 60 |
| N3-C4-C5-C6 | -58 |
| C4-C5-C6-N1 | 56 |
| C5-C6-N1-C2 | -53 |
| C6-N1-C2-N3 | 50 |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is a valuable tool for interpreting experimental spectra and confirming molecular structures.
For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data, one can validate the computed structure and assign the signals in the experimental spectrum. For instance, the chemical shifts of the protons and carbons in the butyl chains and the pyrimidinone ring are sensitive to their chemical environment and the molecule's conformation.
Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are also common. These calculations can help in the assignment of the absorption bands observed in experimental IR spectra. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the urea moiety would be a characteristic feature. The calculated frequency for this mode can be compared with the experimental value to assess the accuracy of the computational method.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data) (Note: These are hypothetical values based on typical shifts for similar structures.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2) | 155.0 |
| N-CH₂ (ring, C4/C6) | 48.0 |
| C-CH₂-C (ring, C5) | 20.5 |
| N-CH₂ (butyl) | 45.0 |
| N-CH₂-CH₂ (butyl) | 30.0 |
| CH₂-CH₃ (butyl) | 20.0 |
| CH₃ (butyl) | 13.8 |
Prediction of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface for a chemical reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, theoretical methods can be used to study various reactions, such as its hydrolysis, reduction, or reactions involving the N-H protons if they were present (though in this N,N'-disubstituted case, reactions would likely involve the alpha-protons on the butyl groups or the ring). The hydrolysis of the urea functionality, for example, is a fundamentally important reaction. Computational studies could model the reaction pathway for both acid- and base-catalyzed hydrolysis.
This involves locating the transition state structure for the rate-determining step, which is often the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can also shed light on the role of catalysts or the solvent in stabilizing the transition state and accelerating the reaction. For instance, a study on the urease-catalyzed decomposition of urea has highlighted the possibility of both hydrolytic and elimination pathways, a level of detail that is often only accessible through high-level quantum chemical calculations. psu.edu
Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data) (Note: These values are for a hypothetical hydrolysis reaction and are meant to be illustrative.)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 25 |
| Proton Transfer | TS2 | 10 |
| C-N Bond Cleavage | TS3 | 15 |
Synthesis and Characterization of Functionalized 1,3 Dibutyltetrahydro 2 1h Pyrimidinone Derivatives
Alkylation and Arylation Reactions on the Tetrahydropyrimidinone Core
There is a lack of specific studies detailing the alkylation or arylation occurring directly on the carbon backbone of the 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone core. Research on analogous cyclic urea (B33335) structures suggests that the α-protons to the carbonyl group could potentially undergo deprotonation followed by reaction with electrophiles, but specific conditions and outcomes for the dibutyl derivative have not been documented. Palladium-catalyzed α-arylation is a known method for related cyclic β-dicarbonyl compounds, but its application to N,N'-dialkyltetrahydro-2(1H)-pyrimidinones is not described. nih.gov
Introduction of Heteroatom Substituents
Scientific literature does not provide specific methodologies for the direct introduction of heteroatom substituents (such as halogens, sulfur, or oxygen-based groups) onto the carbon framework of this compound.
Synthesis of Chiral Derivatives and Enantioselective Applications
The synthesis of chiral derivatives of the closely related N,N'-dimethylpropyleneurea (DMPU) has been explored. researchgate.net These studies involved either attaching chiral auxiliaries to the nitrogen atoms or introducing stereocenters on the carbon backbone of the pyrimidinone ring. researchgate.net These chiral DMPU derivatives were investigated as potential chiral ligands or solvents in asymmetric synthesis. researchgate.net However, there are no specific reports on the synthesis of chiral this compound derivatives or their subsequent use in enantioselective applications.
Polymer-Supported Derivatives and Heterogeneous Catalysis
There is no available research describing the synthesis of polymer-supported derivatives of this compound. Consequently, its application in heterogeneous catalysis as an immobilized ligand or solvent has not been documented.
Historical Perspective and Analogous Compounds
Evolution of Cyclic Urea (B33335) Chemistry in Organic Synthesis
The journey of cyclic urea chemistry is intrinsically linked to the broader history of urea itself. Initially discovered in the 18th century, urea's significance skyrocketed in 1828 when Friedrich Wöhler synthesized it from inorganic precursors, a landmark event that dismantled the then-prevalent theory of vitalism in organic chemistry. researchgate.netresearchgate.netacs.org This breakthrough paved the way for the laboratory synthesis of a vast array of organic compounds, including the cyclic derivatives of urea.
Cyclic ureas, structurally featuring a urea moiety within a heterocyclic ring, have since become a versatile class of compounds in organic synthesis. Their development has been driven by the need for polar, aprotic solvents with high chemical and thermal stability. These characteristics make them suitable for a wide range of reactions where solvent polarity plays a crucial role in influencing reaction rates and outcomes.
Comparative Analysis with Other Aprotic Solvents and Ligands
The utility of cyclic ureas like 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone is best understood in comparison to other polar aprotic solvents and ligands, most notably hexamethylphosphoramide (B148902) (HMPA), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), and N,N'-dimethylethyleneurea (DMEU).
Hexamethylphosphoramide (HMPA) was once a widely used solvent and ligand due to its exceptional ability to solvate cations, thereby enhancing the reactivity of organometallic reagents. However, its use has been severely curtailed due to its classification as a carcinogen. sigmaaldrich.com
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) emerged as a safer alternative to HMPA. sigmaaldrich.comwikipedia.org Introduced in the 1980s, DMPU mimics many of the desirable properties of HMPA, serving as a potent polar aprotic solvent that can significantly influence the course of various organic reactions. sigmaaldrich.com It is miscible with water and many organic solvents. wikipedia.org
N,N'-Dimethylethyleneurea (DMEU) is another cyclic urea developed as a safer substitute for HMPA, particularly effective in reactions requiring high basicity. sigmaaldrich.com
The properties of these key aprotic solvents are summarized in the table below, providing a comparative framework. While specific data for this compound is not available, its properties can be inferred to be influenced by the longer butyl chains, likely affecting its steric bulk and solvation capabilities.
Interactive Data Table: Comparison of Aprotic Solvents
| Property | HMPA | DMPU | DMEU |
| Molar Mass ( g/mol ) | 179.20 | 128.17 | 114.15 |
| Boiling Point (°C) | 232.5 | 246.5 | 221-223 |
| Density (g/mL) | 1.03 | 1.064 | 1.087 |
| Carcinogenicity | Yes | Suspected | No |
Note: Data for DMPU and DMEU are from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comnih.gov
Development of this compound as a Specialty Chemical
The development of specific N,N'-dialkyl-substituted cyclic ureas is often driven by the need for tailored solvent properties in niche applications. While the synthesis of various N,N'-dialkyl cyclic ureas is documented, with methods including the reaction of a diamine with carbon dioxide, specific information regarding the large-scale production or widespread application of this compound as a specialty chemical is not prominent in the available literature. google.com
The general synthetic route to N,N'-dialkyl-substituted cyclic ureas suggests that this compound could be prepared from N,N'-dibutyl-1,3-propanediamine and a carbonyl source. The presence of the butyl groups would be expected to increase the lipophilicity of the molecule compared to its dimethyl analog, DMPU, potentially altering its solvent characteristics and making it more suitable for specific reaction media. However, without dedicated studies, its role as a specialty chemical remains largely theoretical.
Conclusion and Future Directions in Research on 1,3 Dibutyltetrahydro 2 1h Pyrimidinone
Summary of Key Academic Contributions
A comprehensive search of academic databases reveals a significant gap in the scientific literature concerning 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone. There are currently no published studies detailing its synthesis, characterization, or application. This absence of prior work underscores the novelty of this compound as a subject for chemical research.
Emerging Research Avenues
The exploration of this compound could commence with its synthesis and a thorough characterization of its physicochemical properties. Key research avenues would include:
Synthesis and Optimization: Developing an efficient and scalable synthesis protocol for this compound would be the primary step. This could potentially be adapted from existing methods for the synthesis of related cyclic ureas.
Solvent Properties Investigation: A critical area of investigation would be to determine its properties as a solvent. Given that DMPU is a versatile solvent, understanding the impact of the butyl groups on solvency, polarity, and aprotic nature would be crucial.
Coordination Chemistry: Investigating its potential as a ligand in coordination chemistry could reveal novel catalytic or material science applications. The steric and electronic effects of the butyl groups could lead to unique coordination complexes.
Electrochemical Applications: Exploring its use as an electrolyte component in batteries or other electrochemical devices is another promising direction, particularly in understanding how its structure influences ion mobility and stability.
Potential for Novel Applications in Chemical Science
Based on the known applications of similar cyclic ureas, several potential applications for this compound can be hypothesized, pending experimental validation:
Specialty Solvent: Its unique solvent properties could make it suitable for specific organic reactions where other solvents are less effective. The increased lipophilicity due to the butyl chains might enhance its ability to dissolve nonpolar substrates.
Polymer Chemistry: It could potentially be used as a reaction medium or an additive in the synthesis of polymers, influencing polymer properties.
Organic Synthesis: As a reagent or catalyst in novel organic transformations, its distinct steric and electronic profile could lead to new synthetic methodologies.
Further research is essential to substantiate these potential applications and to fully understand the chemical behavior of this unexplored compound. The data table below outlines the key areas for future research and the potential data points to be collected.
| Research Avenue | Key Data Points to be Investigated |
| Synthesis and Characterization | Optimized reaction conditions, yield, purity, spectroscopic data (NMR, IR, MS), melting/boiling point, density, viscosity. |
| Solvent Properties | Polarity index, dielectric constant, miscibility with other solvents, solubility of various solutes. |
| Coordination Chemistry | Synthesis and characterization of metal complexes, determination of coordination modes, catalytic activity of resulting complexes. |
| Electrochemical Applications | Ionic conductivity, electrochemical stability window, performance as an electrolyte in battery systems. |
Table 1. Proposed Research Directions for this compound
Q & A
Basic: What are the optimal synthetic routes for 1,3-Dibutyltetrahydro-2(1H)-pyrimidinone, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 1,3-dialkyltetrahydro-2(1H)-pyrimidinone derivatives typically employs a one-pot cyclocondensation strategy. For 1,3-dibutyl analogs, urea or thiourea derivatives can react with γ-keto esters or diketones under acidic or basic conditions. For example:
- Reagents : Use 1,3-dibutylurea and ethyl acetoacetate in ethanol with catalytic HCl (0.1 M, reflux for 12–24 hours) .
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency by stabilizing intermediates .
- Yield Optimization : Higher yields (>70%) are achieved at 80–100°C with excess urea derivatives (1.5–2.0 equivalents) to drive the equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
